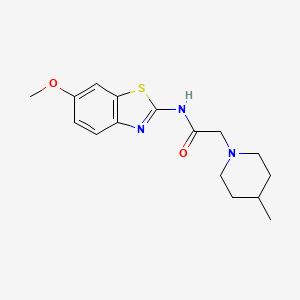

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is a benzothiazole-derived acetamide featuring a 6-methoxybenzothiazole core linked to a 4-methylpiperidine moiety via an acetamide bridge. This compound’s structural framework allows for comparisons with analogues differing in substituents on the benzothiazole ring, acetamide linker, or piperidine/piperazine derivatives. Below, we analyze its similarities and distinctions with key structural analogues.

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-11-5-7-19(8-6-11)10-15(20)18-16-17-13-4-3-12(21-2)9-14(13)22-16/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITFBPXIZBJILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

Acylation Reaction: The benzothiazole derivative is then acylated with 2-(4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzothiazole ring can be reduced under specific conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated benzothiazole derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving benzothiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy and piperidinyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

*Calculated values from (analogue with ethoxy group used as proxy).

†Estimated based on substituent contributions.

Key Observations :

- The adamantane derivative () exhibits higher molecular weight and logP due to its rigid, hydrophobic adamantyl group. Its planar acetamide moiety facilitates intermolecular hydrogen bonding, forming stable dimers .

- BTC-j () replaces the 4-methylpiperidine with a pyridine ring, enhancing hydrogen-bonding capacity and contributing to its potent antimicrobial activity.

- The 6-ethoxy analogue () shows slightly reduced logP compared to the target compound, suggesting ethoxy’s moderate lipophilicity despite its larger size.

Table 2: Antimicrobial and Enzymatic Activity Comparisons

Key Observations :

- BTC-j demonstrates superior antimicrobial activity, attributed to its pyridine substituent, which may improve binding to DNA gyrase’s active site .

- The 4-methylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., adamantane), though this requires experimental validation.

Molecular Interactions and Docking Studies

- BTC-j showed strong docking scores (−9.2 kcal/mol) with DNA gyrase (3G75), correlating with its low MIC values . The pyridine ring forms π-π interactions with Tyr-122.

- The adamantane derivative ’s rigid structure may hinder binding to narrow enzyme pockets, but its planar acetamide could stabilize interactions via hydrogen bonding .

- In , a benzothiazole-acetamide analogue docked into PI3K (3QJZ) with a binding pose similar to the native ligand, highlighting the acetamide linker’s versatility in targeting diverse enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.